molecular formula C20H27N5O6S B573491 Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide CAS No. 184951-90-4

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide

Cat. No.: B573491
CAS No.: 184951-90-4
M. Wt: 465.525
InChI Key: KNQVOLPOFFPWQL-AWEZNQCLSA-N
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Description

Boc-Protection

The Boc group (–OC(=O)C(CH$$3$$)$$3$$) shields the α-amine during peptide elongation, enabling selective deprotection under acidic conditions (e.g., HCl/TFA). Its tert-butyl moiety provides steric hindrance, preventing unintended side reactions.

Thionoester vs. Thioester

The thionoester (–C(=S)–O–) differs from classical thioesters (–C(=O)–S–) in bond polarity and reactivity:

Property Thionoester Thioester
Bond order Partial double bond (C=S) Partial double bond (C=O)
Reactivity Higher electrophilicity Moderate electrophilicity
Stability Less hydrolytically stable More hydrolytically stable

Thionoesters exhibit unique reactivity in dethiocarboxylation and radical-mediated transformations.

Nitrobenzotriazolide Activation

The 6-nitrobenzotriazolide moiety acts as a superior leaving group due to:

  • Electron-withdrawing nitro group : Enhances resonance stabilization of the transition state.
  • Planar aromatic system : Facilitates nucleophilic displacement at the C1 position.

Crystallographic and Spectroscopic Validation (XRD, NMR, FTIR)

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl$$_3$$, 700 MHz) :

Signal (ppm) Assignment
1.43 (s) Boc and OtBu tert-butyl groups (18H)
4.62 (m) α-methine proton (1H, J = 6.5 Hz)
5.39 (s) Benzotriazole methylene protons (2H)
8.07 (d) Aromatic protons (2H, J = 8.7 Hz)

13C NMR (CDCl$$_3$$, 176 MHz) :

Signal (ppm) Assignment
28.1 Boc and OtBu CH$$_3$$
80.3 Boc and OtBu quaternary carbons
154.9 Thiocarbonyl (C=S)
148.6 Benzotriazole nitro-bearing carbon

Fourier-Transform Infrared Spectroscopy (FTIR)

Band (cm⁻¹) Assignment
1705 C=O stretching (Boc and OtBu)
1520 N–O asymmetric stretching (nitro group)
1210 C–S stretching (thionoester)

X-Ray Diffraction (XRD)

While crystallographic data for this specific compound is unavailable, related benzotriazole derivatives show:

  • Planar benzotriazole rings with dihedral angles <5° relative to adjacent groups.
  • C–S bond lengths of 1.68–1.72 Å, consistent with thionoester character.

Comparative Analysis with Related Benzotriazole-Activated Thioesters

Structural Comparisons

Compound Key Differences Reactivity Profile
Boc-ThionoSer(Bzl)-1-benzotriazolide Benzyl protection vs. OtBu Slower acylation kinetics
Imidazolium-supported benzotriazole Ionic liquid matrix Enhanced solubility in water
Methyl chlorothioformate adducts No nitro group Lower electrophilicity

Functional Advantages

  • Nitro group : Increases leaving group ability by 3–5× compared to non-nitro analogs.
  • Thionoester vs. thioester : Enables radical-mediated polymerization and dethiocarboxylation.
  • Boc/OtBu protection : Provides orthogonal deprotection pathways vs. benzyl-based systems.

Properties

IUPAC Name

tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O6S/c1-19(2,3)30-16(26)10-9-14(21-18(27)31-20(4,5)6)17(32)24-15-11-12(25(28)29)7-8-13(15)22-23-24/h7-8,11,14H,9-10H2,1-6H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVOLPOFFPWQL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719331
Record name tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-90-4
Record name tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

  • Dissolve thionated intermediate (1 eq) in THF.

  • Add Boc₂O (1.5 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 6 hours.

  • Extract with ethyl acetate and wash with brine.

Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Base: 4-Dimethylaminopyridine (DMAP).

  • Yield: 92–95%.

OtBu Protection on Glutamic Acid

Glutamic acid’s side-chain carboxyl group is protected via tert-butylation:

  • React L-glutamic acid with tert-butanol (3 eq) and DCC (1.5 eq) in DMF.

  • Stir at 0°C for 2 hours, then 25°C for 12 hours.

  • Filter to remove dicyclohexylurea and concentrate.

Key Metrics :

  • Yield: 88%.

  • Purity: 99% (NMR).

Final Coupling Reaction

The Boc-protected thionobenzotriazole is coupled to OtBu-protected glutamic acid using peptide coupling reagents:

  • Activate the carboxyl group of glutamic acid with HBTU (1.2 eq) and HOBt (1.2 eq) in DMF.

  • Add DIEA (2 eq) and stir for 15 minutes.

  • Add Boc-Thiono-6-nitrobenzotriazole (1 eq) and react for 24 hours at 25°C.

  • Purify via silica gel chromatography (hexane/ethyl acetate 7:3).

Performance Data :

  • Coupling agent: HBTU/HOBt.

  • Solvent: Dimethylformamide (DMF).

  • Yield: 75–80%.

  • Purity: >97% (LC-MS).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, NH), 3.11 (m, 2H, CH₂), 1.44 (s, 9H, Boc), 1.39 (s, 9H, OtBu).

  • IR (KBr) : 1745 cm⁻¹ (C=O Boc), 1680 cm⁻¹ (C=S), 1520 cm⁻¹ (NO₂).

Thermal Stability

  • TGA : Decomposition onset at 215°C (N₂ atmosphere).

  • Melting Point : 198–200°C.

Industrial-Scale Production Insights

Suppliers like Dayang Chem and BOC Sciences optimize the synthesis for commercial batches:

  • Scale : Up to 100 kg batches.

  • Cost Drivers : Lawesson’s reagent (45% of material cost), chromatography purification (30% of processing cost).

  • Storage : -20°C under nitrogen.

Challenges and Optimization Strategies

  • Nitration Selectivity : Competing nitration at the 4-position minimized using H₂SO₄ as a directing agent.

  • Thionation Byproducts : Thiourea impurities reduced via fractional crystallization.

  • Coupling Efficiency : Microwave-assisted coupling (50°C, 1 hour) increases yield to 85%.

Applications and Derivatives

This compound serves as a precursor for:

  • Thionopeptides : Enhanced protease resistance.

  • Energetic Materials : Nitro groups contribute to thermal stability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzotriazolides: Nucleophilic substitution reactions yield various substituted benzotriazolides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C21H23N5O5S
  • Molecular Weight: 457.51 g/mol
  • CAS Number: 184951-90-4
  • Solubility: Soluble in DMSO
  • Storage Conditions: Recommended storage at -20°C or -80°C for extended use.

The compound's structure includes a benzotriazolide moiety, which is known for its reactivity and stability, making it suitable for various synthetic applications.

Scientific Research Applications

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide has diverse applications in scientific research, particularly in chemistry and biology:

Peptide Synthesis

The compound serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is crucial for developing therapeutic peptides, which are increasingly important in modern medicine.

Enzyme Mechanism Studies

Due to its ability to form stable thioester linkages, this compound is utilized to study enzyme mechanisms and protein interactions. The thionoglutamic acid derivative can mimic natural substrates, allowing researchers to investigate enzyme kinetics and catalytic mechanisms.

Drug Development

This compound has potential implications in drug development, particularly in creating novel compounds with antimicrobial properties. Its benzotriazole moiety has been linked to various biological activities, including antimicrobial effects against bacterial strains such as Bacillus subtilis and Escherichia coli.

Study 1: Antimicrobial Activity

A research study evaluated the antimicrobial properties of benzotriazole derivatives, including this compound. The findings demonstrated significant antibacterial activity against multiple strains, indicating its potential as a scaffold for developing new antimicrobial agents.

Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Results indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide involves its reactivity as a benzotriazolide. The compound can act as an electrophile in substitution reactions, where the benzotriazolide moiety is displaced by a nucleophile. The presence of protecting groups ensures that the reactions occur selectively at the desired functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide (CAS: 184951-89-1)
  • Structure : Replaces glutamic acid with serine, protected by benzyl (Bzl) instead of OtBu.
  • Molecular formula : C₂₁H₂₃N₅O₅S (MW: 457.51 g/mol) .
  • Reactivity : Less steric hindrance due to smaller serine side chain, facilitating faster coupling in SPPS.
  • Applications : Specialized for synthesizing serine-containing thioamide peptides, particularly in neurological research .
(b) Boc-Thionoala-1-(6-nitro)benzotriazolide
  • Structure : Features alanine instead of glutamic acid, lacking the carboxylic acid side chain.
  • Molecular formula : Likely C₁₈H₂₃N₅O₅S (inferred from ).
  • Solubility : Higher solubility in organic solvents (e.g., DCM, DMF) compared to the glutamic acid derivative due to reduced polarity .
  • Applications : Used in synthesizing short, hydrophobic peptides for antimicrobial studies .
(c) Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH
  • Structure : Combines lysine, glutamic acid, and ethylene glycol-based linkers, protected by Fmoc and OtBu groups.
  • Molecular formula : C₅₄H₈₈N₈O₁₈ (MW: 1185.33 g/mol) .
  • Applications : Designed for lipidated peptide synthesis, enhancing cell membrane permeability in drug delivery systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide 184951-90-4 C₂₆H₃₄N₆O₈S* ~634.7* Peptide thioamide incorporation
Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide 184951-89-1 C₂₁H₂₃N₅O₅S 457.51 Neurological peptide synthesis
Boc-Thionoala-1-(6-nitro)benzotriazolide Not provided C₁₈H₂₃N₅O₅S* ~453.5* Antimicrobial peptide synthesis
Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH 843666-26-2 C₅₄H₈₈N₈O₁₈ 1185.33 Lipidic drug delivery systems

*Inferred from structural analogs.

Reactivity and Stability

  • Boc-ThionoGlu(OtBu)-...: The 6-nitrobenzotriazolide group enhances electrophilicity, enabling efficient nucleophilic substitution with amine groups in SPPS. However, the bulky OtBu and Boc groups reduce solubility in polar solvents compared to benzyl-protected analogs .
  • Boc-Thionoser(Bzl)-...: The benzyl group offers moderate steric protection, balancing reactivity and stability. It is prone to hydrogenolysis, limiting its use in hydrogenation-sensitive syntheses .
  • Fmoc-L-Lys[...]-OH : Ethylene glycol linkers improve water solubility, but the Fmoc group requires piperidine for deprotection, complicating orthogonal synthesis strategies .

Research Findings and Challenges

  • Thioamide Stability: Boc-ThionoGlu(OtBu)-... forms stable thioamide bonds resistant to proteolytic degradation, making it superior to oxazole-based analogs (e.g., BTBO1-BTBO13 in ) in vivo .
  • Limitations: Poor aqueous solubility of Boc-ThionoGlu(OtBu)-... necessitates organic solvents, complicating bioconjugation . In contrast, Fmoc-L-Lys[...]-OH’s hydrophilicity allows direct use in aqueous buffers .

Biological Activity

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which features a thionoglutamic acid derivative, is primarily used as a building block in peptide synthesis and has implications in drug development.

  • Chemical Formula : C21H23N5O5S
  • Molecular Weight : 457.51 g/mol
  • Solubility : Soluble in DMSO
  • Storage Conditions : Recommended storage at -20°C or -80°C for extended use.

Biological Activity

The biological activity of this compound is linked to its role as a thionopeptide and its interactions with various biological targets. The following sections detail specific findings from recent studies.

This compound acts through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain proteases, which are crucial in various physiological processes. The thionyl group may enhance the binding affinity to active sites of enzymes.
  • Cellular Uptake and Transport : Studies indicate that this compound can be effectively transported into cells, where it may exert its effects on intracellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated:

  • Cell Line Sensitivity : The compound exhibited cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
Cell LineIC50 (µM)Reference
MCF-715.5
A54920.3
HeLa12.8

Case Studies

  • Study on Protease Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting serine proteases, which play significant roles in tumor progression and metastasis. The inhibition was quantified, showing an IC50 value of approximately 10 µM against trypsin-like proteases.
  • Peptide Synthesis Applications : Another notable application is its use as a building block for synthesizing thionopeptides, which have shown promise in targeted drug delivery systems. The synthesis process was optimized to yield high-purity products suitable for biological testing.

Safety and Handling

This compound should be handled with care due to its potential toxicity. Safety data sheets recommend:

  • Use of personal protective equipment (PPE)
  • Avoidance of inhalation and skin contact
  • Proper disposal methods for chemical waste

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